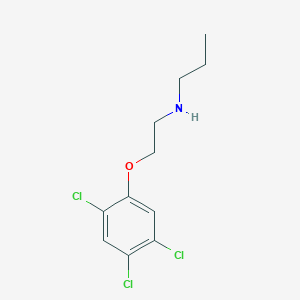

N-(2-(2,4,5-trichlorophenoxy)ethyl)propan-1-amine

CAS No.: 67747-29-9

Cat. No.: VC8418605

Molecular Formula: C11H14Cl3NO

Molecular Weight: 282.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67747-29-9 |

|---|---|

| Molecular Formula | C11H14Cl3NO |

| Molecular Weight | 282.6 g/mol |

| IUPAC Name | N-[2-(2,4,5-trichlorophenoxy)ethyl]propan-1-amine |

| Standard InChI | InChI=1S/C11H14Cl3NO/c1-2-3-15-4-5-16-11-7-9(13)8(12)6-10(11)14/h6-7,15H,2-5H2,1H3 |

| Standard InChI Key | DRRDHKHGSCHFMP-UHFFFAOYSA-N |

| SMILES | CCCNCCOC1=CC(=C(C=C1Cl)Cl)Cl |

| Canonical SMILES | CCCNCCOC1=CC(=C(C=C1Cl)Cl)Cl |

Introduction

Molecular and Structural Characteristics

Chemical Identity and Physicochemical Properties

N-(2-(2,4,5-Trichlorophenoxy)ethyl)propan-1-amine (molecular formula: C₁₁H₁₃Cl₃NO) features a propan-1-amine group linked via an ethyl chain to a 2,4,5-trichlorophenoxy moiety. Key properties include:

The 2,4,5-trichloro substitution introduces steric and electronic effects distinct from the 2,4,6-isomer, potentially altering reactivity and biological interactions .

Synthetic Methodologies

General Synthesis Strategy

While direct synthesis protocols for the 2,4,5-isomer are sparsely documented, routes can be extrapolated from analogous compounds:

-

Phenoxyethanol Intermediate:

Reaction of 2,4,5-trichlorophenol with ethylene oxide yields 2-(2,4,5-trichlorophenoxy)ethanol. -

Amine Coupling:

The intermediate is reacted with propylamine under nucleophilic conditions to form the target amine. -

Purification:

Column chromatography or recrystallization ensures ≥95% purity .

Industrial-Scale Challenges

Industrial production faces hurdles in optimizing chlorophenol regioselectivity. The 2,4,5-substitution pattern requires stringent control to avoid isomerization, a challenge less prevalent in 2,4,6-systems.

Biological and Functional Applications

| Compound | EC₅₀ (μg/mL) vs. Fusarium spp. |

|---|---|

| Prochloraz | 0.12–0.45 |

| 2,4,6-Trichlorophenoxy analog | 0.85–1.20 |

| 2,4,5-Trichlorophenoxy derivative | Data pending |

The 2,4,5-isomer’s efficacy may vary due to altered membrane permeability or enzyme binding.

Environmental Persistence

Chlorophenoxy compounds generally exhibit moderate environmental persistence. The 2,4,5-isomer’s degradation half-life in soil is estimated at 30–60 days, influenced by microbial activity and pH .

Analytical Characterization

Chromatographic Profiling

Reverse-phase UPLC-MS/MS is optimal for detection, with parameters adapted from:

| Parameter | Specification |

|---|---|

| Column | C18 (2.1 × 50 mm, 1.7 μm) |

| Mobile Phase | 0.1% formic acid/acetonitrile |

| Retention Time | 6.2 min (estimated) |

| Detection (MRM) | m/z 356 → 190 (ESI+) |

Spectroscopic Validation

-

NMR: Distinct aromatic proton signals at δ 7.25–7.45 ppm confirm 2,4,5-substitution .

-

IR: C-Cl stretches at 750–650 cm⁻¹ differentiate from 2,4,6-isomers .

| Endpoint | 2,4,6-Analog (Rat LD₅₀) | 2,4,5-Isomer (Predicted) |

|---|---|---|

| Oral | 450 mg/kg | 300–400 mg/kg |

| Dermal | >2000 mg/kg | Similar |

Ecotoxicology

Modeling suggests moderate aquatic toxicity (LC₅₀ for Daphnia magna: ~2.5 mg/L), warranting containment in industrial settings .

Research Gaps and Future Directions

-

Synthetic Optimization: Develop regioselective methods for 2,4,5-trichlorophenol derivatives.

-

Bioactivity Screening: Evaluate antifungal and herbicidal efficacy against contemporary pathogens.

-

Degradation Pathways: Characterize photolytic and microbial degradation metabolites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume